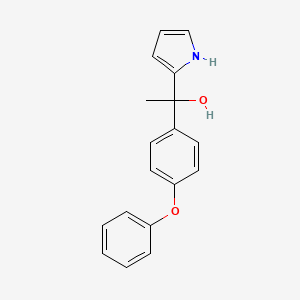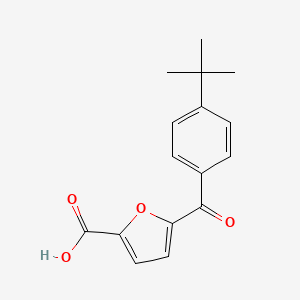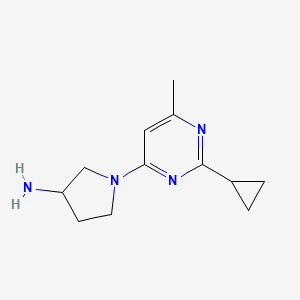
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is a compound that belongs to the class of heterocyclic amines. This compound features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a thiophene ring at the 4-position. The presence of both nitrogen and sulfur heteroatoms in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-methylpyrrolidine with thiophene-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the amine group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives or amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine has found applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-2-one
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-ol
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-carboxylic acid
Comparison: 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is unique due to the presence of both a thiophene ring and a pyrrolidine ring with an amine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness .
Eigenschaften
Molekularformel |
C9H14N2S |
|---|---|
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
1-methyl-4-thiophen-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2S/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3 |
InChI-Schlüssel |
JSGCZXVHBCJWCB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(C1)N)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)

![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)

![2-Aminobenzo[d]thiazole-5-carboxamide](/img/structure/B11790097.png)
![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11790109.png)





![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)

